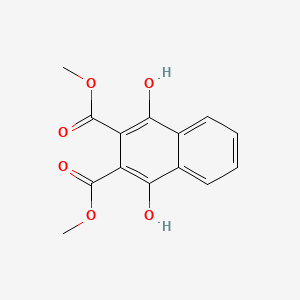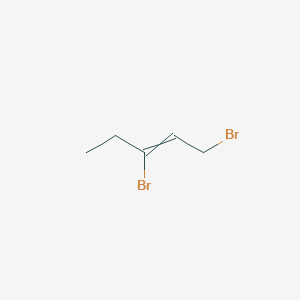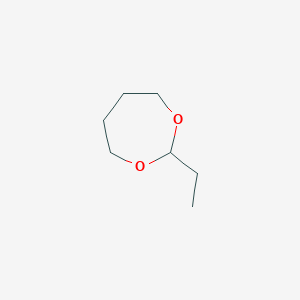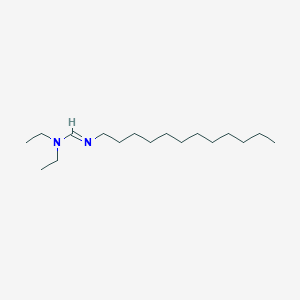
2-Cyclododecylidenepropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclododecylidenepropanenitrile is an organic compound characterized by a cyclododecylidene group attached to a propanenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclododecylidenepropanenitrile typically involves the reaction of cyclododecanone with a suitable nitrile source under specific conditions. One common method is the condensation reaction between cyclododecanone and propanenitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of cyclododecanone, followed by its reaction with propanenitrile under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Cyclododecylidenepropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclododecanone derivatives.
Reduction: Formation of cyclododecylidenepropanamine.
Substitution: Formation of substituted nitriles or amides.
科学的研究の応用
2-Cyclododecylidenepropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyclododecylidenepropanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a reactive site for various biochemical reactions, influencing metabolic pathways and enzyme activities. The compound’s unique structure allows it to interact with different molecular targets, leading to diverse biological effects.
類似化合物との比較
Similar Compounds
Cyclododecanone: A precursor in the synthesis of 2-Cyclododecylidenepropanenitrile.
Propanenitrile: Another nitrile compound with different structural properties.
Cyclododecylamine: A related amine compound derived from the reduction of this compound.
Uniqueness
This compound is unique due to its combination of a large cyclododecylidene ring and a nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
60727-64-2 |
|---|---|
分子式 |
C15H25N |
分子量 |
219.37 g/mol |
IUPAC名 |
2-cyclododecylidenepropanenitrile |
InChI |
InChI=1S/C15H25N/c1-14(13-16)15-11-9-7-5-3-2-4-6-8-10-12-15/h2-12H2,1H3 |
InChIキー |
ZXJUFIIZAZUVGD-UHFFFAOYSA-N |
正規SMILES |
CC(=C1CCCCCCCCCCC1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14611226.png)
![2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14611232.png)




![(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine](/img/structure/B14611275.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)
![[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14611283.png)




![calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B14611316.png)
